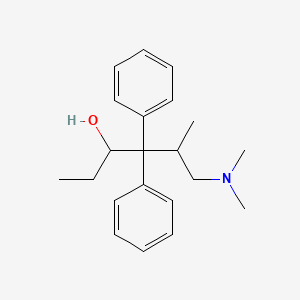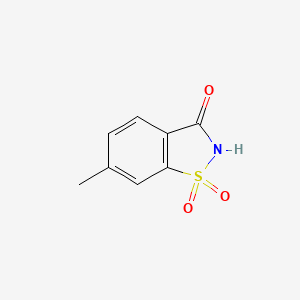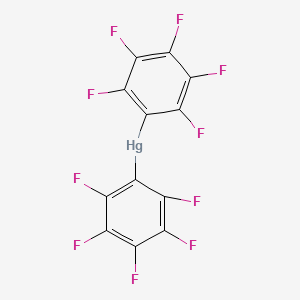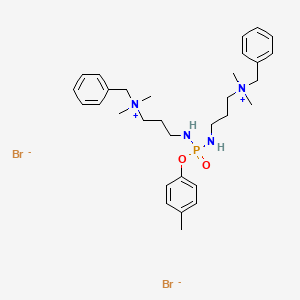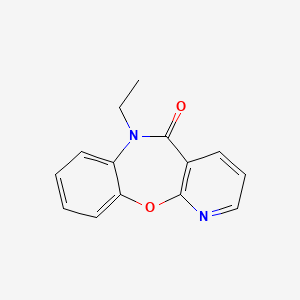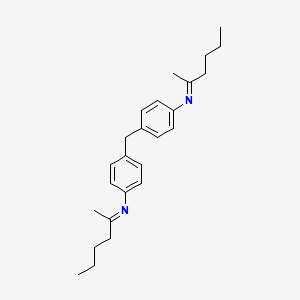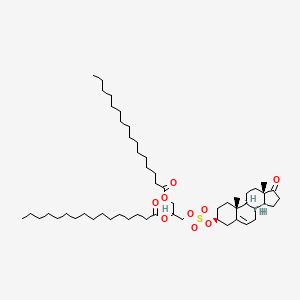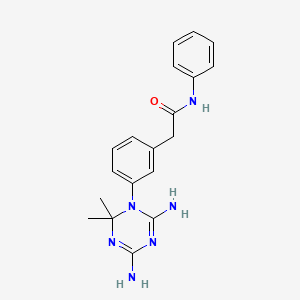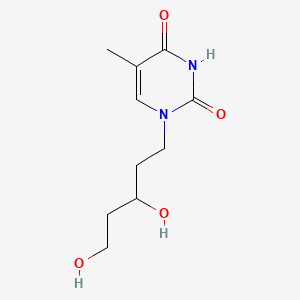
1-(3,5-Dihydroxypent-1-yl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DiOHPentylThymine is a synthetic organic compound that belongs to the class of thymine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 3,5-dihydroxybenzoic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and alkylation to yield the desired product .
Industrial Production Methods: Industrial production of 3,5-DiOHPentylThymine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,5-DiOHPentylThymine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-DiOHPentylThymine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and pentyl groups can enhance its binding affinity to specific targets, modulating their activity. This can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thymine: The parent compound, which is a nucleobase in DNA.
5-Fluorouracil: A thymine analog used as an anticancer drug.
3,5-Dihydroxybenzoic Acid: A precursor in the synthesis of 3,5-DiOHPentylThymine .
Uniqueness: 3,5-DiOHPentylThymine’s unique combination of hydroxyl and pentyl groups at specific positions distinguishes it from other thymine derivatives. This structural modification can enhance its biological activity and specificity, making it a valuable compound for various applications .
Properties
CAS No. |
128631-63-0 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(3,5-dihydroxypentyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c1-7-6-12(10(16)11-9(7)15)4-2-8(14)3-5-13/h6,8,13-14H,2-5H2,1H3,(H,11,15,16) |
InChI Key |
YEPCFTBHKDVDKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
